

# Enviroxime and Alternative Enterovirus Antivirals

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## Compound Focus: Enviroxime

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The following table summarizes key investigational antivirals for enteroviruses, including **enviroxime**, based on the search results.

Antiviral Candidate	Primary Target	Reported Spectrum	Key Experimental Findings	Development Status / Notes
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| **Enviroxime** | Host pathway & viral 3A/3AB protein complex [1] | Rhinoviruses, Enteroviruses [2] [3] | • Inhibits viral RNA synthesis [1] • Limited clinical efficacy in volunteers [4] | Clinical development reportedly discontinued [3] | | **Ro 09-0410, 4',6-Dichloroflavan, RMI-15,731** | Viral capsid (VP1) [5] | Preferentially Rhinovirus (serotype-dependent) [5] | • Directly binds and inactivates virus particle [5] • Cross-resistance between compounds [5] | Capsid-binding agents; historical research compounds [5] | | **Jun6504** | Viral 2C protein [3] | Broad-spectrum (EV-D68, EV-A71, CVB3) [3] | • Prevents paralysis in EV-D68 mouse model [3] • Reduces viral titers in spinal cord and muscle [3] | Rationally designed; promising pre-clinical candidate (2025) [3] | | **Pleconaril, Pirodavir** | Viral capsid (VP1) [3] | Broad-spectrum Enteroviruses [3] | • No therapeutic efficacy in EV-D68 animal model [3] | Capsid-binding agents; tested in clinical trials [3] | | **Rupintrivir** | Viral 3C protease [3] | Broad-spectrum Enteroviruses [3] | • No therapeutic efficacy in EV-D68 animal model [3] | Protease inhibitor; historical research compound [3] |

## Detailed Experimental Data and Protocols

To support the information in the table, here is a detailed look at the experimental evidence and methodologies behind the findings for key antivirals.

- **1. Enviroxime: Targeting the Replication Complex**

- **Mechanism of Action Evidence:** Research indicates **enviroxime** does not bind to a single viral protein. Evidence from site-directed mutagenesis and selection of spontaneous resistant mutants of rhinovirus 14 primarily implicated the viral **non-structural protein 3A(B)** [1]. However, the inability to demonstrate direct binding to 3AB, along with the identification of a highly resistant mutant with potential mutations in multiple locations, led to the conclusion that **enviroxime** likely targets a **multi-component complex** involving viral proteins and potentially host factors [1].
- **Experimental Protocol (Resistance Selection):** The methodology involved propagating rhinovirus 14 in the presence of increasing concentrations of **enviroxime** analogs to select for spontaneous drug-resistant viral mutants. The genomes of these resistant mutants were then sequenced to identify the mutations conferring resistance, which were primarily found in the 3A protein region [1].
- **Clinical Trial Protocol:** A double-blind, placebo-controlled trial in volunteers was conducted. Participants were inoculated with human rhinovirus type 9 and then treated with intranasal **enviroxime** or a placebo six times daily, starting 44 hours after virus challenge. Clinical symptoms were scored daily to assess therapeutic effect [4].

- **2. Capsid-Binding Agents: A Shared Mechanism**

- **Mechanism of Action Evidence:** For Ro 09-0410, 4',6-dichloroflavan, and RMI-15,731, studies showed they act by directly binding to the viral capsid. Evidence includes:
  - **Direct Inactivation:** The compounds, especially Ro 09-0410 and RMI-15,731, directly inactivated the virus particle [5].
  - **Binding and Recovery:** Infectivity lost after treatment with 4',6-dichloroflavan and RMI-15,731 could be restored by extracting the compounds with chloroform, proving a physical binding interaction [5].
  - **Cross-Resistance:** Virus sublines resistant to one of these compounds showed cross-resistance to the others, indicating a shared or very close binding site on the viral capsid protein [5].

- **3. Jun6504: A Modern 2C Inhibitor**

- **Mechanism of Action Evidence:** This recently reported (2025) compound was designed to target the highly conserved viral **2C protein** [3]. **Molecular dynamics simulations** predicted it binds to an allosteric pocket, forming stable interactions with key aspartic acid residues

(Asp160, Asp183). This binding mode was validated by **thermal shift assays**, which showed reduced binding to 2C protein with mutations at the proposed drug site [3].

- **In Vivo Efficacy Protocol:** Antiviral activity was tested in a **neonatal mouse model of EV-D68 infection**. Mice were infected with EV-D68 and then treated with Jun6504 either immediately or 24 hours post-infection. Outcomes measured included **paralysis scores, weight gain, and viral titers** in the spinal cord and muscle [3].

## Enviroxime's Mechanism of Action Workflow

The diagram below illustrates the hypothesized mechanism of action of **enviroxime**, based on the described research.

*Diagram Title: Proposed Multi-Target Mechanism of **Enviroxime***

## Research Context and Key Insights

- **1. Enviroxime's Legacy:** **Enviroxime** is a historically significant compound that helped identify the **3A/3AB protein and host pathways** as viable targets for antiviral development [1]. However, its clinical development was halted due to **limited efficacy in human trials** and formulation challenges [4] [3].
- **2. The Modern Antiviral Pipeline:** Current research, as illustrated by Jun6504, focuses on **rationally designing** drugs against highly conserved viral targets like the **2C protein** [3]. The successful use of **molecular dynamics simulations** and demonstration of **in vivo efficacy in animal models** are now standard for validating promising candidates [3].
- **3. The Challenge of Serotype Diversity:** Rhinoviruses comprise over 100 serotypes with varying susceptibility to antivirals [5] [2]. This makes developing a true broad-spectrum drug challenging. **Enviroxime** showed activity against all tested serotypes, unlike early capsid-binders [5], highlighting the advantage of targeting the replication machinery over the variable capsid.

## Conclusion

In summary, while **enviroxime** itself did not progress to clinical use, it played a pivotal role in validating host-oriented and replication complex-targeting strategies for anti-picornavirus drugs. Current research, as exemplified by the 2C inhibitor Jun6504, continues to build on these concepts with more sophisticated

design and validation techniques, offering new hope for a broad-spectrum antiviral against enteroviruses and rhinoviruses.

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To cite this document: Smolecule. [Enviroxime and Alternative Enterovirus Antivirals]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527219#enviroxime-broad-spectrum-enterovirus-activity>]

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